

The Biochemical Properties of MCC950: An In-depth Technical Guide

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Compound of Interest

Compound Name: MCC950 sodium

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Introduction

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the biochemical properties of MCC950, its mechanism of action, and detailed experimental protocols for its characterization.

Core Mechanism of Action

MCC950 directly targets the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif.^{[1][2][3]} This interaction prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization.^{[1][2][3]} By locking NLRP3 in an inactive state, MCC950 effectively blocks the downstream assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.^{[4][5]} Notably, MCC950 is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.^[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical activity of MCC950.

Table 1: In Vitro Inhibitory Activity of MCC950

Cell Type	Species	Stimulus	Assay	IC50	Reference(s)
Bone Marrow-Derived Macrophages (BMDMs)	Mouse	ATP	IL-1 β Release	7.5 nM	[6]
Bone Marrow-Derived Macrophages (BMDMs)	Mouse	Nigericin	IL-1 β Release	~10 nM	[7]
THP-1 derived macrophages	Human	LPS + Nigericin	Cell Death	0.2 μ M	[8] [9]
Neonatal Microglia	Mouse	ATP	IL-1 β Release	60 nM	[10]
Human Monocytes	Human	LPS + Nigericin	IL-1 β Release	~10-50 μ M	[11]
Muckle-Wells Syndrome Patient PBMCs	Human	LPS	IL-1 β Release	Varies by mutation	[12] [13]

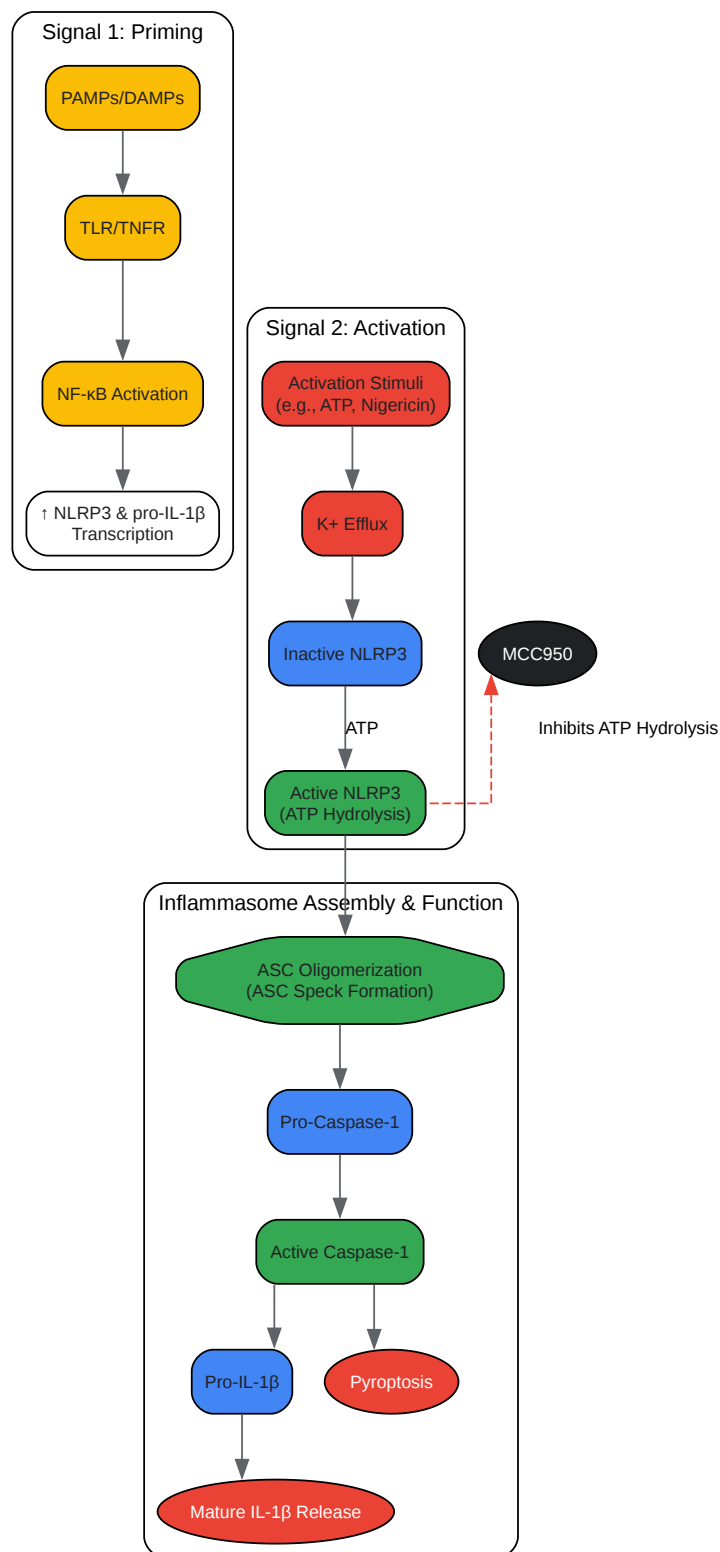
Table 2: Binding Affinity and Off-Target Activity of MCC950

Target	Method	Binding Affinity (KD)	IC50	Reference(s)
Human NLRP3ΔLRR	Surface Plasmon Resonance	224 nM	-	[1]
Carbonic Anhydrase 2 (CA2)	Esterase Activity Assay	-	11 μM	[9][14]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.

Canonical NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition

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Caption: Canonical NLRP3 inflammasome activation pathway and MCC950 inhibition.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition by MCC950

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by MCC950.

Materials:

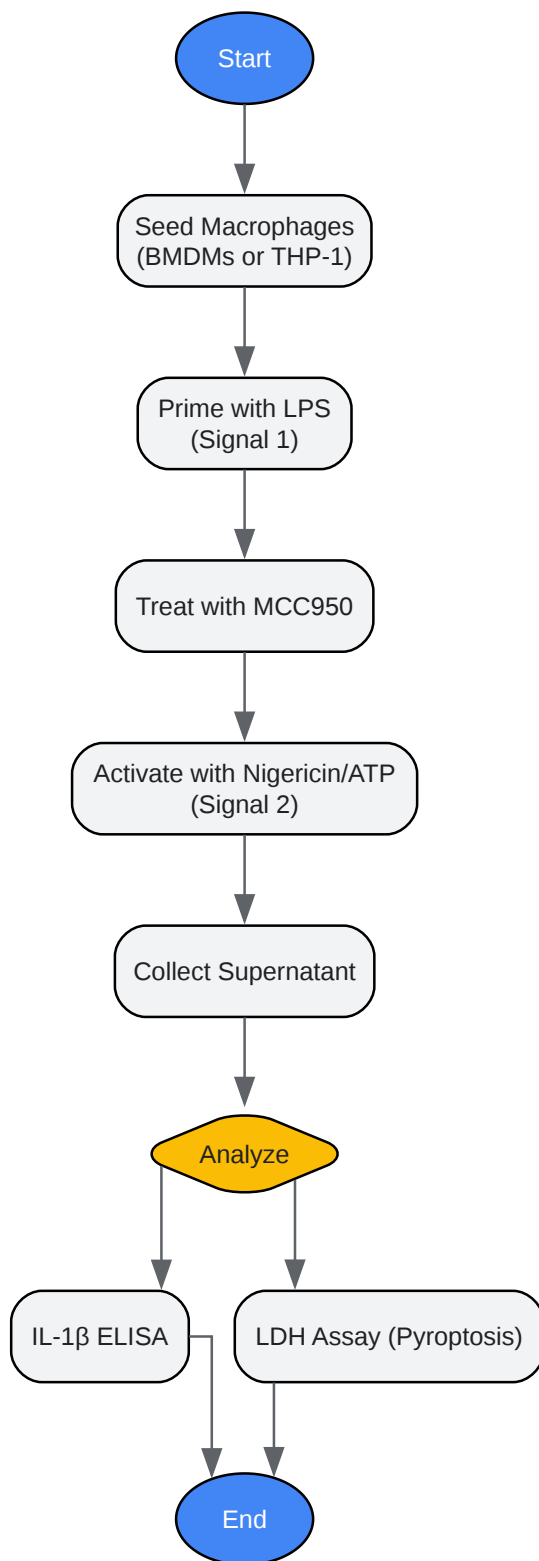
- Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
- LPS (Lipopolysaccharide)
- Nigericin or ATP
- MCC950
- Opti-MEM
- ELISA kit for IL-1 β
- LDH cytotoxicity assay kit

Procedure:

- Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Priming (Signal 1): Prime the cells with LPS (100 ng/mL for BMDMs, 1 μ g/mL for THP-1) in Opti-MEM for 3-4 hours.[\[15\]](#)
- Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 μ M) for 30-60 minutes.[\[4\]](#)
- Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (10 μ M) or ATP (5 mM), for 1 hour.[\[4\]](#)

- Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
- Analysis:
 - Measure the concentration of mature IL-1 β in the supernatant using an ELISA kit according to the manufacturer's instructions.
 - Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.

Experimental Workflow for In Vitro Evaluation of MCC950



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Caption: Experimental workflow for in vitro evaluation of MCC950.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

- ASC-GFP reporter cells (e.g., immortalized macrophages)
- LPS
- Nigericin
- MCC950
- Disuccinimidyl suberate (DSS) for crosslinking (for Western blot method)
- Fluorescence microscope or Western blotting reagents

Procedure (Microscopy):

- Seed ASC-GFP reporter cells on glass coverslips in a 24-well plate.
- Prime the cells with LPS (1 $\mu\text{g/mL}$) for 3 hours.
- Treat the cells with MCC950 (e.g., 10 μM) for 30 minutes.
- Stimulate with Nigericin (10 μM) for 1 hour.
- Fix the cells with 4% paraformaldehyde.
- Mount the coverslips on microscope slides and visualize ASC specks using a fluorescence microscope.

Procedure (Western Blot):

- Following stimulation, lyse the cells in a buffer containing a mild detergent.
- Pellet the insoluble fraction containing ASC oligomers by centrifugation.

- Crosslink the pellet with DSS to stabilize the oligomers.[16][17]
- Resuspend the crosslinked pellet in sample buffer, run on an SDS-PAGE gel, and perform a Western blot using an anti-ASC antibody.[16][17]

Off-Target Effects and Metabolism

While MCC950 is highly specific for NLRP3, at higher concentrations (micromolar range), it has been shown to inhibit carbonic anhydrase 2 (CA2).[14][18][19] The IC50 for CA2 inhibition is approximately 11 μ M.[9][14]

MCC950 is metabolized in humans primarily by cytochrome P450 enzymes, with CYP2A6, 2C9, 2C18, 2C19, 2J2, and 3A4 being the main contributors.[20] The major metabolite is a hydroxylated form of MCC950, which is significantly less potent (approximately 170-fold) as an NLRP3 inhibitor.[20][21]

Conclusion

MCC950 is a powerful and specific tool for studying the NLRP3 inflammasome and holds therapeutic potential for a variety of inflammatory diseases. Its direct interaction with NLRP3 and subsequent inhibition of ATP hydrolysis provide a clear mechanism of action. This guide offers a comprehensive overview of its biochemical properties and detailed protocols to aid researchers in their investigations of this important inflammatory pathway. Careful consideration of its off-target effects at higher concentrations and its metabolic profile is crucial for the interpretation of experimental results and for its potential clinical development.

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